An In-depth Technical Guide to 4-Iodo-3-nitroanisole: Chemical Properties and Structure
An In-depth Technical Guide to 4-Iodo-3-nitroanisole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Iodo-3-nitroanisole. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry. All quantitative data is presented in clear, tabular formats, and a detailed experimental protocol for its synthesis is provided.
Core Chemical Properties
4-Iodo-3-nitroanisole is a yellow crystalline solid at room temperature.[1] It is soluble in organic solvents like ethanol and dimethylformamide but has low solubility in water.[1] This compound is noted to be light-sensitive and should be stored in a dark place, sealed in a dry environment at room temperature.[2]
| Property | Value | Source |
| Appearance | Yellow to orange to dark red to brown crystals or powder | [3] |
| Melting Point | 61-62 °C | [2] |
| Boiling Point | 173 °C at 0.9 Torr | [2] |
| Density | 1.893 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), low solubility in water. | [1] |
| Sensitivity | Light Sensitive | [2] |
Structural Information
The structural identity of 4-Iodo-3-nitroanisole is well-defined by various chemical identifiers and descriptors.
| Identifier | Value | Source |
| IUPAC Name | 1-iodo-4-methoxy-2-nitrobenzene | [3][4] |
| CAS Number | 58755-70-7 | [1] |
| Molecular Formula | C₇H₆INO₃ | [1][4] |
| Molecular Weight | 279.03 g/mol | [4] |
| SMILES | COC1=CC=C(I)C(=C1)--INVALID-LINK--=O | [3] |
| InChI | InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | [1] |
| InChIKey | JWZODIRSJJQOKY-UHFFFAOYSA-N | [3][4] |
Synthesis of 4-Iodo-3-nitroanisole
4-Iodo-3-nitroanisole is commonly synthesized from 2-nitro-4-methoxyaniline. The general procedure involves a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt.[2]
Experimental Protocol: Synthesis from 2-nitro-4-methoxyaniline
This protocol is based on a general procedure found in the literature.[2]
Materials:
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2-nitro-4-methoxyaniline
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Concentrated sulfuric acid (71%)
-
Sodium nitrite (NaNO₂) solution (2 mol/L)
-
Sodium iodide (NaI) solution (4 mol/L)
-
6N Hydrochloric acid (HCl)
-
Water
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Hexane
-
Ice
Procedure:
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Dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of 71% concentrated sulfuric acid.
-
Cool the mixture to -5°C in an ice-salt bath with vigorous stirring.
-
Rapidly add 10 mL of a 2 mol/L sodium nitrite solution to the reaction mixture at 0°C.
-
Maintain the reaction at 0°C for 10 minutes.
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In a separate beaker, prepare 5 mL of a 4 mol/L sodium iodide solution and cool it to 0°C.
-
Pour the reaction mixture from step 4 into the sodium iodide solution at 0°C.
-
Continue the reaction for 30 minutes.
-
Collect the resulting solid residue by filtration.
-
Wash the solid sequentially with 6N hydrochloric acid and water.
-
Recrystallize the crude product from hexane to yield a yellow solid of 4-Iodo-3-nitroanisole.
Synthesis Workflow
Caption: Synthesis workflow for 4-Iodo-3-nitroanisole.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (General Protocol):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 300, 400, or 500 MHz NMR spectrometer.
-
Parameters:
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Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR Spectroscopy (General Protocol):
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrument: A 75, 100, or 125 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy (General Protocol):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal is recorded before the sample analysis.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector temperature: 250-280 °C
-
Carrier gas: Helium
-
Temperature program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-500 m/z.
-
Ion source temperature: 200-230 °C.
-
Safety Information
4-Iodo-3-nitroanisole is classified as an irritant and is harmful if swallowed.[4] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications and Reactivity
4-Iodo-3-nitroanisole is primarily used as an intermediate in organic synthesis.[1] Its structure contains several reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group can be reduced to an amine, the iodide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the aromatic ring can undergo further electrophilic or nucleophilic substitution.
Logical Relationship of Functional Groups and Reactivity
Caption: Reactivity of 4-Iodo-3-nitroanisole's functional groups.





